Cas no 2228632-66-2 (Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate)
Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate
- EN300-1893233
- 2228632-66-2
- Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate
-
- Inchi: 1S/C15H25NO2/c1-7-8-12-9-10-15(5,6)11-16(12)13(17)18-14(2,3)4/h1,12H,8-11H2,2-6H3
- InChI Key: NAKZJPSHXPGRND-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C(CC#C)CCC(C)(C)C1)=O
Computed Properties
- Exact Mass: 251.188529040g/mol
- Monoisotopic Mass: 251.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5Ų
Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893233-1g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 1g |
$1742.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-5g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 5g |
$5056.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-10g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 10g |
$7497.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-0.05g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 0.05g |
$1464.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-0.1g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 0.1g |
$1533.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-0.25g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 0.25g |
$1604.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-0.5g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 0.5g |
$1673.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-1.0g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 1g |
$1742.0 | 2023-06-01 | ||
| Enamine | EN300-1893233-2.5g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 2.5g |
$3417.0 | 2023-09-18 | ||
| Enamine | EN300-1893233-5.0g |
tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2228632-66-2 | 5g |
$5056.0 | 2023-06-01 |
Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate
Research Brief on Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 2228632-66-2) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 2228632-66-2) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This piperidine derivative, characterized by its tert-butyl carbamate protection and propargyl substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a key building block for the synthesis of novel gamma-secretase modulators targeting Alzheimer's disease. The propargyl group enabled efficient click chemistry modifications, allowing for rapid diversification of the piperidine scaffold. The study reported improved blood-brain barrier penetration compared to previous generation compounds, with the tert-butyloxycarbonyl (Boc) group providing optimal protection during synthetic steps.
Another significant application emerged in a Nature Chemical Biology publication, where 2228632-66-2 served as the precursor for developing covalent inhibitors of lysine-specific demethylase 1 (LSD1). The propargyl functionality was strategically employed to create irreversible inhibitors through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various azide-containing warheads. This approach yielded compounds with sub-micromolar potency and demonstrated the compound's value in epigenetic drug discovery.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the production efficiency of this intermediate. A 2024 Organic Process Research & Development paper detailed an optimized continuous flow protocol that reduced reaction times from hours to minutes while maintaining excellent yield (>85%) and purity (>98%). This technological advancement addresses previous scalability challenges associated with batch processing of this sensitive intermediate.
The compound's stability profile has been systematically investigated in recent pharmaceutical development studies. Accelerated stability testing under ICH guidelines revealed that the Boc-protected piperidine remains stable for at least 24 months when stored at -20°C under nitrogen atmosphere. However, researchers noted that the propargyl group introduces light sensitivity, necessitating amber glass containers for long-term storage.
Emerging applications in radiopharmaceuticals have also been reported, where the alkyne functionality of 2228632-66-2 enables efficient labeling with fluorine-18 for positron emission tomography (PET) tracer development. A recent ACS Medicinal Chemistry Letters article described its use in creating novel neuroinflammation imaging agents, demonstrating superior in vivo stability compared to traditional aryl-alkyne derivatives.
In conclusion, Tert-butyl 5,5-dimethyl-2-(prop-2-yn-1-yl)piperidine-1-carboxylate continues to prove its value as a multifunctional intermediate in modern drug discovery. Its unique combination of protective group strategy and click chemistry handle positions it as a critical tool for medicinal chemists working across multiple therapeutic areas. Ongoing research suggests expanding applications in targeted protein degradation and bifunctional molecule development, making this compound one to watch in coming years.
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